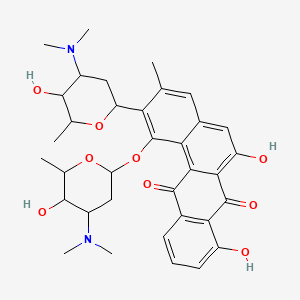
Benzanthrin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzanthrin A is a natural product found in Bacteria with data available.
Applications De Recherche Scientifique
Antibiotic and Antitumor Potential
Benzanthrins A and B, discovered from Nocardia lurida, have shown promising antibiotic and antitumor properties. They are effective against Gram-positive bacteria and several types of tumor cells in tissue culture (Rasmussen et al., 1986).
Biological and Pharmacological Properties
Benzophenanthridine alkaloids, including Benzanthrin A, are known for their broad range of biological and pharmacological effects. These alkaloids, found in certain plant families, have potential applications as antimicrobials, antiprotozoals, and cytotoxic agents (Laines-Hidalgo et al., 2022).
Chemical Synthesis and Applications
Research on Benzanthrins A and B includes the study of their chemical synthesis and potential applications. The synthesis of these compounds involves C-glycosylation, indicating a method for creating their pseudoaglycones (Parker & Ding, 2000).
Potential in Melanoma Therapy
Benzophenanthridine alkaloids, which include this compound, have been explored for their potential in melanoma therapy. Studies indicate their ability to induce apoptosis in melanoma cells, suggesting a possible therapeutic application (Kemeny-Beke et al., 2006).
Interaction with DNA
The interaction of Benzophenanthridine alkaloids with DNA is significant, influencing their biological activity. Studies have explored how these alkaloids interact with various DNA structures, shedding light on their mode of action at the molecular level (Maiti & Kumar, 2009).
Use in Confocal Microscopy
Benzanthrone derivatives, related to this compound, are used in confocal microscopy for staining and visualization in biological research, such as in trematode diagnostics (Kirilova et al., 2018).
Anti-inflammatory Applications
Quaternary benzophenanthridine alkaloids from plants, including this compound, have demonstrated anti-inflammatory activity, suggesting their potential for medical use in treating oral inflammatory processes (Lenfeld et al., 1981).
Propriétés
Numéro CAS |
103618-16-2 |
|---|---|
Formule moléculaire |
C14H17N3O2.2ClH |
Poids moléculaire |
0 |
Nom IUPAC |
2-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-1-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-6,8-dihydroxy-3-methylbenzo[a]anthracene-7,12-dione |
InChI |
InChI=1S/C35H42N2O9/c1-15-11-18-12-23(39)29-30(33(42)19-9-8-10-22(38)28(19)34(29)43)27(18)35(46-25-14-21(37(6)7)32(41)17(3)45-25)26(15)24-13-20(36(4)5)31(40)16(2)44-24/h8-12,16-17,20-21,24-25,31-32,38-41H,13-14H2,1-7H3 |
SMILES |
CC1C(C(CC(O1)C2=C(C3=C4C(=C(C=C3C=C2C)O)C(=O)C5=C(C4=O)C=CC=C5O)OC6CC(C(C(O6)C)O)N(C)C)N(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



